N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzenesulfonamide
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Overview
Description
N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzenesulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound contains a trifluoromethyl group, an oxathiolan ring, and a benzenesulfonamide moiety, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Industry: Its chemical properties make it useful in the development of specialty materials and fine chemicals.
Mechanism of Action
The mechanism of action of N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzenesulfonamide involves the inhibition of carbonic anhydrase IX, an enzyme that plays a crucial role in regulating pH in cancer cells. By inhibiting this enzyme, the compound disrupts the pH balance within the cells, leading to cell death. This selective inhibition is achieved through the compound’s ability to bind to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide: This compound also contains a thiazolone scaffold and has shown significant inhibitory effects against cancer cell lines.
2-(Trifluoromethyl)benzenesulfonamide: This compound lacks the oxathiolan ring but retains the trifluoromethyl and benzenesulfonamide groups, making it useful in different chemical reactions
Properties
CAS No. |
917870-85-0 |
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Molecular Formula |
C10H10F3NO4S2 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
N-[5-oxo-2-(trifluoromethyl)oxathiolan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C10H10F3NO4S2/c11-10(12,13)19(7-6-9(15)18-19)14-20(16,17)8-4-2-1-3-5-8/h1-5,14H,6-7H2 |
InChI Key |
WNHRSMGKXUHXTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(OC1=O)(C(F)(F)F)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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